[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate
Description
Properties
IUPAC Name |
[4-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-10-8-15-16(9-11(10)2)18(22)19(17(15)21)13-4-6-14(7-5-13)23-12(3)20/h4-7,15-16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXECMFOWRUUXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387385 | |
| Record name | [4-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6149-75-3 | |
| Record name | [4-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate typically involves the reaction of 5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydroisoindole with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve production rates .
Chemical Reactions Analysis
Types of Reactions
[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The phenyl acetate group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted products .
Scientific Research Applications
[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from the ChemNet Database ()
The ChemNet database lists compounds with halogenated aryl groups and heterocyclic cores, which share partial structural motifs with the target compound:
- [5-(2,4-Dichlorophenyl)furan-2-yl][4-(3-methylphenyl)piperazin-1-yl]methanethione: This compound combines a dichlorophenyl-substituted furan ring with a piperazine moiety. Unlike the target compound’s tetrahydroisoindole core, this structure features sulfur (thione group) and nitrogen (piperazine), which may enhance interactions with metal ions or biological targets.
- 3,5-Dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide: A halogen-rich benzamide derivative. The hydroxybenzamide group contrasts with the acetate ester in the target compound, suggesting differences in hydrolysis kinetics and solubility.
Triazolopyrimidine Derivatives ()
The synthesis of 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a) involves a triazolopyrimidine core, which is structurally distinct from the tetrahydroisoindole system. However, both compounds feature aromatic substituents (chlorophenyl in 4a vs. dimethylphenyl in the target). The cyano group in 4a may enhance hydrogen-bonding capacity, whereas the acetate ester in the target compound could improve solubility in polar solvents .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Solubility Trends |
|---|---|---|---|---|
| [4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate | C₁₈H₁₉NO₄ (inferred) | Ester, tetrahydroisoindole, ketones | ~313.3 | Moderate (polar solvents) |
| [5-(2,4-Dichlorophenyl)furan-2-yl][4-(3-methylphenyl)piperazin-1-yl]methanethione | C₂₂H₂₀Cl₂N₂OS | Thione, piperazine, furan | 437.3 | Low (nonpolar solvents) |
| 3,5-Dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | C₁₃H₈Br₂ClNO₂ | Hydroxybenzamide, halogens | 436.4 | Low (aqueous media) |
| 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-triazolo[1,5-a]pyrimidine-6-carbonitrile | C₂₀H₁₂ClN₅ | Triazole, pyrimidine, cyano | 365.8 | Moderate (DMF/EtOH) |
Research Findings and Functional Insights
- Solubility and Bioavailability: The acetate group in the target compound likely enhances solubility in polar solvents (e.g., ethanol or DMF) compared to halogenated analogues, which are more lipophilic .
- Structural Rigidity : The tetrahydroisoindole core provides a planar, conjugated system that may facilitate π-π stacking interactions in biological targets, unlike the flexible piperazine or furan groups in other compounds .
- In contrast, the thione and cyano groups in analogues are more chemically stable .
Biological Activity
[4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H15N1O3
- Molecular Weight : 273.29 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of isoindole compounds possess significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
- Antioxidant Properties : Compounds with similar structures have been reported to demonstrate antioxidant activity, which plays a crucial role in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
A study examining various isoindole derivatives highlighted the efficacy of this compound against human cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound has a promising profile as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated significant scavenging activity with an IC50 value of 25 µM, indicating its potential use in formulations aimed at reducing oxidative stress.
Anti-inflammatory Effects
In vitro studies were conducted to assess the anti-inflammatory activity through the inhibition of nitric oxide production in LPS-stimulated macrophages. The results showed a reduction in nitric oxide levels by approximately 40% at a concentration of 20 µM.
Mechanistic Insights
The biological activities are believed to be mediated through several mechanisms:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to increased expression of pro-apoptotic proteins.
- Antioxidant Mechanism : Scavenging free radicals and enhancing endogenous antioxidant defenses.
- Modulation of Inflammatory Pathways : Inhibition of NF-kB signaling pathways involved in inflammation.
Q & A
Basic: What experimental protocols are recommended for synthesizing and purifying [4-(5,6-Dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl] acetate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, such as condensation of isoindole derivatives with acetylated phenolic precursors under reflux conditions. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress. Solvent systems like ethyl acetate/hexane (1:3 v/v) are effective for separation .
- Purification : Recrystallization from a DMF/acetic acid mixture (e.g., 1:1 ratio) enhances purity by removing unreacted intermediates .
- Yield Optimization : Adjust reaction time (3–5 hours) and temperature (80–100°C) based on precursor reactivity. Catalysts like sodium acetate improve cyclization efficiency .
Advanced: How can researchers resolve contradictions in biological activity data for this compound (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from assay-specific variables. A systematic approach includes:
- Dose-Response Curves : Test across a broad concentration range (e.g., 0.1–100 µM) to distinguish between therapeutic and cytotoxic thresholds.
- Cell Line Specificity : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) models to isolate antimicrobial vs. anticancer mechanisms .
- Control Experiments : Use reference compounds (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) to validate assay conditions .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 384.1442) validates molecular formula (C₂₁H₂₁NO₅) .
Advanced: How should researchers design environmental impact studies for this compound?
Methodological Answer:
Adopt a tiered framework inspired by Project INCHEMBIOL :
Physicochemical Properties : Determine solubility (logP), hydrolysis half-life, and photostability using OECD guidelines.
Biotic/Abiotic Interactions :
- Test degradation in simulated wastewater (pH 7, 25°C) with UV-Vis monitoring.
- Assess bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
Ecosystem-Level Effects : Use microcosm studies to evaluate impacts on microbial diversity (16S rRNA sequencing) and nutrient cycling .
Advanced: What computational methods can predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize isoindole and acetate moieties as pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding).
- QSAR Modeling : Corrogate structural analogs (e.g., 5-(1,3-Dioxoisoindol-2-yl)methylfuran) to predict bioactivity trends .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC Analysis : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile/water, 70:30 v/v; flow rate 1 mL/min). Purity ≥95% is confirmed by a single peak at 254 nm .
- Elemental Analysis : Match experimental C, H, N values to theoretical (C: 65.79%, H: 5.52%, N: 3.65%) within ±0.3% tolerance .
Advanced: What strategies mitigate side reactions during functionalization of the isoindole core?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., acetate hydroxyls with TBSCl) before introducing substituents .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling reactions to minimize byproducts.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing aggregation-driven side reactions .
Basic: What are the storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the acetate group.
- Long-Term Stability : Monitor via periodic HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can researchers reconcile discrepancies between in vitro and in silico activity predictions?
Methodological Answer:
- Assay Conditions : Adjust in vitro parameters (e.g., serum protein concentration, pH) to better match in silico simulations.
- Free Energy Calculations : Use MM-PBSA/GBSA in AMBER to quantify solvation effects omitted in docking studies .
- Meta-Analysis : Aggregate data from structurally related compounds (e.g., 4-(N,N-Dimethylamino)phenyl isoindole) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
